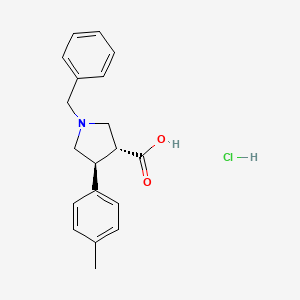

trans-1-Benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives involves various strategies, including the reaction of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine, leading to mixtures of trans- and cis-isomers under different conditions (Kandinska, Kozekov, & Palamareva, 2006). Another study describes the stereoselective synthesis of 3,4-trans-disubstituted pyrrolidin-2-ones, offering a convenient route to 4-benzyl-3-pyrrolidinecarboxylic acid (Orena, Galeazzi, Martelli, Mobbili, & Panagiotaki, 2003).

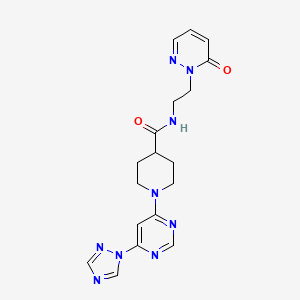

Molecular Structure Analysis

Structural characterization of pyrrolidine derivatives reveals diverse molecular arrangements. For example, coordination complexes involving pyrrolidine units display chains linked by hydrogen bonds and π-stacking interactions, demonstrating the structural versatility of these compounds (Escuer, Mautner, Sanz, & Vicente, 2000).

Chemical Reactions and Properties

Pyrrolidine derivatives undergo various chemical transformations, including nitrile anion cyclization to produce disubstituted pyrrolidines with high enantioselectivity, showcasing their potential in synthesizing complex organic molecules (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).

Physical Properties Analysis

The physical properties of pyrrolidine derivatives are closely tied to their molecular structure, with studies on related compounds indicating that crystal packing, hydrogen bonding, and molecular geometry significantly influence their solid-state behavior and stability (Bogdanov, Svinyarov, Ivanova, Ivanova, & Spiteller, 2010).

Chemical Properties Analysis

The chemical behavior of pyrrolidine derivatives is affected by their functional groups and molecular framework. For instance, the reactivity towards electrophiles, nucleophiles, and the ability to form cocrystals and complexes highlight the diverse chemical properties these compounds can exhibit (Bhogala & Nangia, 2003).

Scientific Research Applications

Synthesis and Chemical Transformations

Substituent Interactions in Derivatives : Research by Campbell and Mackay (1973) on di- and tri-acyl derivatives of cyclopentanol indicates a series of reactions and isomerizations involving similar compounds, suggesting potential in understanding substituent interactions in complex organic compounds (Campbell & Mackay, 1973).

Conformationally Restricted Analogs Synthesis : Galeazzi et al. (2003) described the synthesis of a conformationally restricted analog of pregabalin, demonstrating the potential of such compounds in creating novel pharmaceutical agents (Galeazzi, Martelli, Mobbili, Orena, & Rinaldi, 2003).

Synthesis of Stereochemically Complex Compounds : The work by Häusler (1981) on the synthesis of cis- and trans-substituted proline compounds highlights the complexity and potential applications in stereochemistry and organic synthesis (Häusler, 1981).

Pharmacological Applications

Prolyl Endopeptidase Inhibitors : Tsutsumi et al. (1995) investigated a compound with a similar structure, highlighting its potential as a prolyl endopeptidase inhibitor, which may have implications in medicinal chemistry (Tsutsumi, Okonogi, Takeuchi, & Kodama, 1995).

Antibacterial Agent Intermediates : Fukui et al. (1997) analyzed a related compound as an intermediate in the synthesis of a novel quinolone antibacterial agent, suggesting its potential use in developing new antibiotics (Fukui, Kobayashi, Nakata, Shibata, Naito, & Nakano, 1997).

Chemical Properties and Reactions

Pyrrolidine Lactams Synthesis : Andrews et al. (2003) conducted syntheses involving pyrrolidine lactams, which could inform research into the reactivity and applications of similar pyrrolidine compounds (Andrews, Borthwick, Chaignot, Jones, Robinson, Shah, Slater, & Upton, 2003).

Enantioselective Syntheses : Research by Chung et al. (2005) on enantioselective syntheses of N-tert-butyl disubstituted pyrrolidines showcases the importance of stereochemistry in the synthesis of pyrrolidine derivatives (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).

Safety And Hazards

properties

IUPAC Name |

(3R,4S)-1-benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2.ClH/c1-14-7-9-16(10-8-14)17-12-20(13-18(17)19(21)22)11-15-5-3-2-4-6-15;/h2-10,17-18H,11-13H2,1H3,(H,21,22);1H/t17-,18+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUOBCQOWMQFLQ-URBRKQAFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H]2CN(C[C@@H]2C(=O)O)CC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-1-Benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2495453.png)

![1-{2-Methoxy-4-azatricyclo[4.2.1.0^{3,7}]nonan-4-yl}prop-2-en-1-one](/img/structure/B2495454.png)

![1-(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)pentan-1-one](/img/structure/B2495461.png)

![5-Tert-butyl 3-ethyl 6,6A-dihydro-3AH-pyrrolo[3,4-D]isoxazole-3,5(4H)-dicarboxylate](/img/structure/B2495464.png)